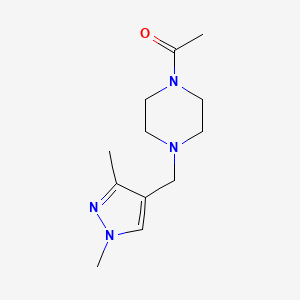
1-(4-((1,3-diméthyl-1H-pyrazol-4-yl)méthyl)pipérazin-1-yl)éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one is a complex organic compound that features a pyrazole ring and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Applications De Recherche Scientifique
1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential antimalarial and antileishmanial agents.
Biological Studies: This compound is used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is utilized in the development of new materials and catalysts due to its unique chemical structure.
Mécanisme D'action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Méthodes De Préparation
The synthesis of 1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation of Piperazine: The piperazine moiety is alkylated using an appropriate alkyl halide, such as bromoacetone, under basic conditions.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the alkylated piperazine under reflux conditions in the presence of a suitable catalyst.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures .
Comparaison Avec Des Composés Similaires
1-(4-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-(1H-pyrazol-4-yl)piperazin-1-yl)ethan-1-one: This compound lacks the dimethyl groups on the pyrazole ring, which may affect its biological activity and chemical reactivity.
1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)piperazin-1-yl)ethan-1-one: The position of the dimethyl groups on the pyrazole ring is different, potentially leading to variations in its pharmacological properties.
Propriétés
IUPAC Name |
1-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-12(8-14(3)13-10)9-15-4-6-16(7-5-15)11(2)17/h8H,4-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPXVCHFCVZXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
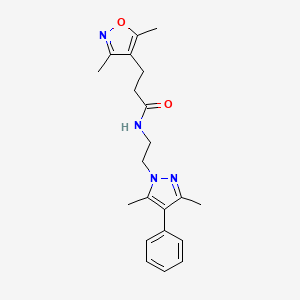
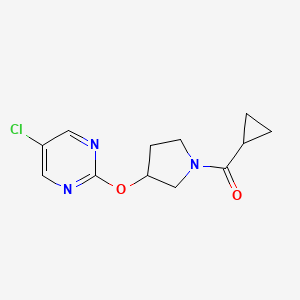
![5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387729.png)

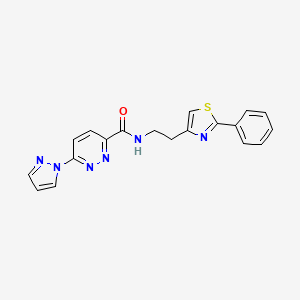
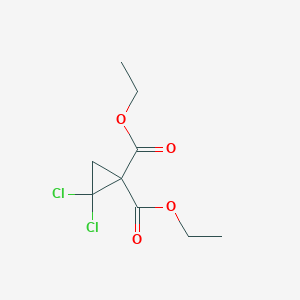
![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)
![3-{[benzyl(methyl)carbamoyl]amino}-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2387738.png)
![2-[N-(2-methylpropyl)6-chloro-5-fluoropyridine-3-sulfonamido]acetamide](/img/structure/B2387740.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide](/img/structure/B2387742.png)

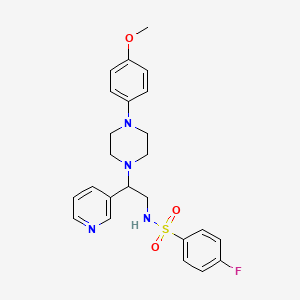
![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387747.png)
